abyssinone II

Description

Structure

3D Structure

Properties

IUPAC Name |

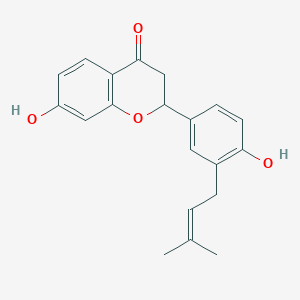

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-10,19,21-22H,4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTOTZSPOYWSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904182 | |

| Record name | Abyssinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Abyssinone II: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abyssinone II is a prenylated flavanone, a class of naturally occurring phenolic compounds that has garnered significant interest in the scientific community. These compounds exhibit a range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and key analytical data for its characterization.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Erythrina abyssinica.[1][2] This leguminous tree, commonly known as the coral tree or flame tree, is native to East, Central, and Southern Africa.[2] Various parts of the plant, including the stem bark and roots, have been found to contain a rich diversity of flavonoids, with this compound being a notable constituent.[1][2]

In addition to Erythrina abyssinica, this compound has also been reported to be present in other plant species, including Broussonetia papyrifera, commonly known as paper mulberry.[3]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of flavonoids from Erythrina abyssinica.

Plant Material Collection and Preparation

-

Collection: The stem bark of Erythrina abyssinica is collected and thoroughly washed to remove any adhering dirt and foreign matter.

-

Drying: The cleaned bark is air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried bark is then pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH). A common procedure involves soaking the plant powder in methanol (e.g., a 1:5 w/v ratio) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure the complete extraction of secondary metabolites.

-

Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude methanol extract.

Solvent Partitioning (Fractionation)

The crude methanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).

-

This aqueous methanol suspension is then sequentially partitioned with solvents of increasing polarity, typically:

-

n-Hexane: To remove non-polar compounds such as fats and waxes.

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃): This fraction is often enriched with flavonoids of intermediate polarity.

-

Ethyl Acetate (EtOAc): this compound, being a moderately polar flavanone, is expected to be significantly present in this fraction.

-

n-Butanol (n-BuOH): To isolate more polar compounds.

-

-

Each solvent fraction is collected and concentrated to dryness under reduced pressure. The ethyl acetate fraction is the primary candidate for the further isolation of this compound.

Chromatographic Purification

The ethyl acetate fraction is subjected to one or more chromatographic techniques to isolate this compound in a pure form.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 100:0 to 0:100).

-

Fraction Collection: Fractions are collected in small volumes and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ pre-coated plates.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 or 1:1 v/v).

-

Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic reagent (e.g., ceric sulfate or vanillin-sulfuric acid) followed by heating. Fractions containing compounds with similar Rf values to a reference standard of this compound (if available) are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, the enriched fractions from column chromatography can be subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where flavonoids absorb, typically around 280-340 nm.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed through the analysis of its physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₄ | [4] |

| Molecular Weight | 324.37 g/mol | [4] |

| Appearance | Pale yellow amorphous powder | |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI-MS | 325.143 | 269.079, 251.069, 199.074, 137.022 | [4] |

Note: The fragmentation pattern can provide valuable structural information. For instance, the ion at m/z 137.022 likely corresponds to the dihydroxyphenyl moiety of the molecule.

Conclusion

This technical guide outlines the primary natural source of this compound, Erythrina abyssinica, and provides a detailed, generalized protocol for its isolation and purification. The presented workflow, combining solvent extraction, partitioning, and chromatographic techniques, serves as a robust methodology for obtaining this promising prenylated flavanone for further research and development. The accompanying physicochemical and mass spectrometry data are essential for the unambiguous identification and characterization of the isolated compound. Further studies to optimize the extraction and purification processes to improve the yield and purity of this compound are encouraged.

References

- 1. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Medicinal Uses, Phytoconstituents, Bioactivities, and Toxicities of Erythrina abyssinica Lam. ex DC. (Fabaceae): A Systematic Review – ScienceOpen [scienceopen.com]

- 3. This compound - American Chemical Society [acs.org]

- 4. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Abyssinone II

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of Abyssinone II, a naturally occurring prenylated flavanone. It includes quantitative data on its various effects, detailed experimental protocols for key assays, and visualizations of its molecular pathways and experimental workflows.

Core Biological Activities

This compound, isolated from plants of the Erythrina genus, has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. Its primary activities include anticancer, aromatase inhibitory, and antibacterial properties.[1][2] The anticancer effects are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.[2][3] Furthermore, its potential as a chemopreventive agent for breast cancer is linked to its function as an aromatase inhibitor.[3][4]

Quantitative Data Summary

The biological activities of this compound have been quantified in several studies. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Inhibitory Activity of this compound

| Activity | Target/Assay | IC50 Value (µM) | Reference |

| Aromatase Inhibition | Enzyme Inhibition Assay | 40.95 | [3][4] |

Table 2: Cytotoxic and Antimicrobial Activity of this compound

| Activity Type | Cell Line / Organism | Measurement | Value (µg/mL) |

| Antitubercular | Mycobacterium tuberculosis | MIC | 50 |

| Antibacterial | Staphylococcus aureus | MIC | 12.5 |

| Antibacterial | Enterococcus faecalis | MIC | 25 |

| Antibacterial | Streptococcus pneumoniae | MIC | 25 |

| Cytotoxicity | HeLa (Cervical Cancer) | LD50 | Not specified |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | ~60-70 µM* |

*The IC50 value for MCF-7 cells is an approximation based on graphical data and comparison with related compounds in the cited study.[5]

Anticancer Mechanism: Apoptosis Induction

This compound induces apoptosis in cancer cells, such as human cervical carcinoma (HeLa) cells, through the intrinsic mitochondrial pathway.[1][2] This process is initiated by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][2] Concurrently, the anti-apoptotic protein Bcl-2 is downregulated.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, resulting in the release of cytochrome c and Apoptotic Protease Activating Factor-1 (Apaf-1) into the cytosol.[1][2] These molecules then assemble to form the apoptosome, which activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][2] Additionally, this compound has been shown to decrease the expression of cell proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and cyclin D1.[2]

References

- 1. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]

Abyssinone II: A Prenylated Flavonoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Isolated from plants such as Erythrina abyssinica and Broussonetia papyrifera, this flavanone possesses a unique chemical structure that underpins its therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an aromatase inhibitor, its cytotoxic effects on cancer cells, and its antibacterial properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a structured presentation of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] A subset of these compounds, the prenylated flavonoids, are characterized by the presence of one or more isoprenoid side chains, which often enhances their lipophilicity and biological efficacy. This compound belongs to this class of compounds, specifically categorized as a flavanone. Its chemical structure, 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one, with the molecular formula C20H20O4, is the basis for its multifaceted pharmacological profile.[2]

Initial interest in this compound stemmed from its traditional use in herbal medicine. Subsequent scientific investigations have revealed its potential as an aromatase inhibitor for breast cancer chemoprevention, a cytotoxic agent against various cancer cell lines, and an antibacterial compound effective against Gram-positive bacteria. This guide will delve into the technical details of these properties, providing the necessary information for further research and development.

Chemical Properties and Synthesis

This compound is a chiral molecule, and its biological activity can be influenced by its stereochemistry. The racemic mixture is often used in research and can be synthesized through a multi-step process.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[3][4] This method involves the condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base.

This protocol outlines a general procedure for the synthesis of racemic this compound.

Step 1: Synthesis of 3-prenyl-4-hydroxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., anhydrous dioxane), add a base (e.g., potassium carbonate) and prenyl bromide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 3-prenyl-4-hydroxybenzaldehyde.

Step 2: Claisen-Schmidt Condensation

-

Dissolve 2,4-dihydroxyacetophenone and 3-prenyl-4-hydroxybenzaldehyde in ethanol.

-

Add an aqueous solution of a strong base (e.g., 50% KOH) dropwise to the stirred solution at room temperature.

-

Continue stirring for 24-48 hours.

-

Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting chalcone intermediate by column chromatography.

Step 3: Cyclization to this compound

-

Dissolve the purified chalcone in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of a base (e.g., sodium acetate) and reflux the mixture for several hours.

-

Monitor the reaction by TLC until the chalcone is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield racemic this compound.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.

Aromatase Inhibition and Anticancer Activity

Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. This compound has been identified as a potent inhibitor of aromatase.

The proposed mechanism of aromatase inhibition by this compound involves the coordination of its carbonyl oxygen with the heme iron of the CYP19 enzyme. This interaction competitively blocks the active site of the enzyme, preventing the conversion of androgens to estrogens.

The inhibition of aromatase by this compound leads to a reduction in estrogen levels, which in turn affects downstream signaling pathways in estrogen-receptor-positive (ER+) breast cancer cells. This disruption of estrogen signaling leads to cell cycle arrest and induction of apoptosis. In cases of acquired resistance to aromatase inhibitors, alternative signaling pathways, such as the HER-2 and MAPK pathways, may become activated.[5][6]

Caption: Aromatase inhibition by this compound.

Beyond its role as an aromatase inhibitor, this compound exhibits direct cytotoxic effects on cancer cells. Studies have shown that it induces apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Cytotoxic mechanism of this compound.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

The primary mechanism of antibacterial action of this compound is the disruption of the bacterial cell membrane's potential. This leads to a loss of membrane integrity and function, ultimately resulting in bacterial cell death. This multi-targeted mode of action makes it a promising candidate for combating antibiotic-resistant strains.

Caption: Antibacterial mechanism of this compound.

Quantitative Data

The biological activities of this compound have been quantified in various studies. The following tables summarize some of the key findings.

Table 1: Aromatase Inhibitory and Cytotoxic Activity of this compound

| Compound | Activity | Assay System | IC50 (µM) | Reference |

| This compound | Aromatase Inhibition | Human placental microsomes | 40.95 | [4] |

| This compound | Cytotoxicity | MCF-7 (Breast Cancer) | 60-70 | [7] |

Table 2: Antibacterial Activity of this compound

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Enterococcus faecalis | ATCC29212 | 25 | [8] |

| Staphylococcus aureus | N315 | 12.5 | [8] |

| Streptococcus pneumoniae | HM145 | 25 | [8] |

| Mycobacterium tuberculosis | H37Rv | 50 | [8] |

Experimental Protocols for Biological Evaluation

Aromatase Inhibition Assay

A common method for assessing aromatase inhibition is the tritiated water-release assay.

-

Prepare a reaction mixture containing human placental microsomes (as a source of aromatase), NADPH, and [1β-3H]-androst-4-ene-3,17-dione.

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding an equal volume of chloroform.

-

Separate the aqueous phase (containing the released 3H2O) from the organic phase.

-

Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at the optimal temperature for the growth of the bacterium for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth.

Conclusion

This compound is a promising prenylated flavonoid with a well-defined chemical structure and a diverse range of biological activities. Its ability to inhibit aromatase, induce apoptosis in cancer cells, and disrupt bacterial cell membranes highlights its potential for development as a therapeutic agent in oncology and infectious diseases. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable natural product. Future research should focus on optimizing its synthesis, conducting in-vivo efficacy and safety studies, and exploring its potential in combination therapies.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C20H20O4 | CID 10064832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]

Abyssinone II: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a molecule of significant interest in pharmacology and drug development. Its diverse biological activities stem from a multi-targeted mechanism of action. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, focusing on its roles as an aromatase inhibitor, an antibacterial agent, and an inducer of apoptosis. It consolidates quantitative data, details key experimental protocols, and visualizes the associated biochemical pathways and workflows to serve as a critical resource for the scientific community.

Core Mechanisms of Action

This compound exhibits a range of biological effects, primarily attributed to three core mechanisms:

-

Aromatase Inhibition: It acts as an inhibitor of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. This mechanism is central to its potential application in the chemoprevention and treatment of hormone-dependent cancers, particularly breast cancer.[1][2] The proposed interaction involves the coordination of the carbonyl oxygen of the flavonoid with the heme iron of the cytochrome P450 enzyme.[2]

-

Antibacterial Activity: this compound demonstrates potent activity against a range of Gram-positive bacteria, including Mycobacterium tuberculosis.[3][4] Its primary antibacterial strategy involves the disruption of the bacterial cytoplasmic membrane, leading to hyperpolarization and subsequent inhibition of essential macromolecular synthesis (DNA, RNA, and protein).[3][4]

-

Induction of Apoptosis: In cancer cell lines, this compound triggers programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[5][6] This involves the modulation of key regulatory proteins in the Bcl-2 family and the activation of the caspase cascade.[5][6]

Quantitative Pharmacological Data

The biological activities of this compound have been quantified across various assays. The following tables summarize the key inhibitory concentrations and in silico binding affinities.

Table 1: Aromatase Inhibitory Activity

| Compound | Assay Type | IC50 Value (µM) | Source |

| (+/-)-Abyssinone II | Fluorometric (DBF) | 40.95 | [7][8] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

| Target Organism | Strain | MIC Value (µg/mL) | Source |

| Mycobacterium tuberculosis | - | 50 | [3] |

| Staphylococcus aureus | N315 | 12.5 | [3] |

| Enterococcus faecalis | ATCC29212 | 25 | [3] |

| Streptococcus pneumoniae | HM145 | 25 | [3] |

Table 3: In Silico Docking Analysis against SARS-CoV-2 Targets

| Target Protein | Binding Free Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, nM) | Source |

| Mpro/3CLpro | -8.4 | 661.23 | [9] |

| PLpro | -7.3 | 4261.80 | [9] |

| ACE2 (Human) | -10.5 | 18.86 | [9] |

Signaling and Mechanistic Pathways

The following diagrams illustrate the key molecular pathways affected by this compound.

References

- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin and this compound as potential inhibitors of SARS-CoV-2: an in silico molecular modeling approach in battling the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aromatase Inhibitory Activity of Abyssinone II

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the aromatase inhibitory activity of abyssinone II, a prenylated flavonoid. The information is compiled for professionals in research and drug development who are interested in the potential of natural compounds as therapeutic agents, particularly in the context of estrogen-dependent diseases.

Introduction to Aromatase and this compound

Aromatase, also known as estrogen synthetase or CYP19A1, is a critical enzyme in the biosynthesis of estrogens.[1] It is a member of the cytochrome P450 superfamily and is responsible for the aromatization of androgens into estrogens.[1][2] Specifically, it catalyzes the conversion of androstenedione to estrone and testosterone to estradiol.[1][3] This enzymatic activity is a key target for the treatment of hormone-dependent breast cancer.[2][4]

This compound is a prenylated flavonoid isolated from the plant Erythrina abyssinica.[5] As a member of the flavonoid class, it has garnered attention for its potential as a modulator of steroidogenesis, with specific reports highlighting its aromatase inhibitory activity.[3][5] Understanding the quantitative inhibitory effects, the experimental methods used for its evaluation, and its mechanism of action is crucial for its development as a potential therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). For (±)-abyssinone II, the reported IC50 value for aromatase inhibition is 40.95 μM.[6][7] Studies on analogues of this compound have revealed important structure-activity relationships (SAR). For instance, methylation of the 4'-hydroxyl group of (±)-abyssinone II leads to a significant increase in aromatase inhibitory activity.[6][7] Further modifications, such as the methylation of the 7-hydroxyl group and the removal of the prenyl side chain, have also been shown to enhance potency.[6][7] The most active flavanone analogue in one study was found to be 20 times more potent than (±)-abyssinone II.[6][7]

Table 1: Aromatase Inhibitory Activity of this compound and Key Analogues

| Compound | Structural Modification | Aromatase Inhibitory Activity (IC50) |

| (±)-Abyssinone II | - | 40.95 µM[6][7] |

| 4'-O-methyl-(±)-abyssinone II | Methylation of the 4'-hydroxyl group | Significant increase in activity[6][7] |

| 7,4'-di-O-methyl-(±)-abyssinone II | Methylation of 7 and 4'-hydroxyl groups | Further increase in activity[6][7] |

| Desprenyl-7,4'-di-O-methyl-(±)-abyssinone II | Removal of prenyl group and methylation of hydroxyls | Most active flavanone in the series (20x more potent)[6][7] |

Signaling Pathway and Mechanism of Inhibition

Aromatase is the final and rate-limiting enzyme in the conversion of androgens to estrogens. This three-step oxidative process is crucial for maintaining hormone balance.[3] this compound, as a flavonoid inhibitor, is hypothesized to exert its effect through coordination of its carbonyl oxygen with the heme iron of the CYP19 enzyme, thereby competitively blocking the active site from the natural androgen substrates.[4]

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Abyssinone II on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abyssinone II, a prenylated flavanone isolated from the plant Erythrina abyssinica, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanism of action, quantitative cytotoxic data, and the experimental protocols used to elucidate these effects.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and inhibitory activities of this compound have been evaluated in several cancer cell lines. The following table summarizes the available quantitative data. It is important to note that while the primary mechanism of action is cytotoxicity, some studies have focused on specific inhibitory roles, such as aromatase inhibition, which contributes to its anti-cancer effects in hormone-dependent cancers.

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| HeLa | Cervical Carcinoma | MTT Assay | LD50 | Not explicitly quantified in abstract | [1] |

| MCF-7 | Breast Cancer | Aromatase Inhibition Assay | IC50 | 40.95 µM |

Note: The study by Samaga et al. (2014) on HeLa cells refers to the determination of the LD50 value through an MTT assay, which is the concentration that kills 50% of the cells. While related to the IC50 value (inhibitory concentration), they are not identical. The precise LD50 value was not available in the reviewed abstracts.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Research indicates that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death, via the intrinsic or mitochondrial pathway.[1] This signaling cascade involves a series of coordinated molecular events culminating in cell demise.

Signaling Pathway Diagram

Caption: this compound induced apoptotic signaling pathway in cancer cells.

The key molecular events in this pathway are:

-

Upregulation of p53 and Bax: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1]

-

Downregulation of Bcl-2: Concurrently, the expression of the anti-apoptotic protein Bcl-2 is reduced.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins disrupts the integrity of the mitochondrial outer membrane.

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which orchestrates the dismantling of the cell.[1]

-

Cell Cycle Arrest: this compound has also been shown to decrease the expression of cell proliferation markers such as PCNA and cyclin D1, indicating an induction of cell cycle arrest.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to investigate the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or LD50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

Principle: Annexin V is a protein that has a high affinity for PS. When labeled with a fluorochrome (e.g., FITC), it can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells. This dual-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the cell populations are quantified.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Protein Extraction: After treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PCNA, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting data is displayed as a histogram, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Experimental Workflow Diagram

Caption: Workflow for investigating the cytotoxic effects of this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis through the mitochondrial pathway in cancer cells. This technical guide has outlined the key molecular mechanisms, available quantitative data, and detailed experimental protocols for the investigation of its cytotoxic effects. Further research is warranted to establish a broader profile of its efficacy across a wider range of cancer cell lines and to explore its potential in preclinical and clinical settings. The detailed methodologies provided herein serve as a valuable resource for researchers aiming to build upon the current understanding of this promising natural compound.

References

Abyssinone II: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abyssinone II, a naturally occurring prenylated flavonoid, has emerged as a promising candidate in the search for novel antibacterial agents.[1][2] With the escalating threat of antibiotic resistance, the exploration of natural products with unique mechanisms of action is a critical area of research. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action.

Antibacterial Spectrum of this compound

This compound has demonstrated notable activity against a range of Gram-positive bacteria and Mycobacterium tuberculosis.[1] Conversely, studies have shown it to be inactive against the Gram-negative bacteria tested.[1] The quantitative data for its antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | Strain ID | MIC (µg/mL) |

| Enterococcus faecalis | ATCC 29212 | 25[1] |

| Staphylococcus aureus | N315 | 12.5[1] |

| Streptococcus pneumoniae | HM145 | 25[1] |

Table 2: Antitubercular Activity of this compound

| Bacterial Strain | Strain ID | MIC (µg/mL) |

| Mycobacterium tuberculosis | H37Rv | 50[1] |

Table 3: Inactivity against Gram-Negative Bacteria

| Bacterial Strain | Strain ID | MIC (µg/mL) |

| Klebsiella pneumoniae | ATCC 13883 | >100[1] |

| Acinetobacter baumannii | ATCC 19606 | >100[1] |

| Escherichia coli | K12 | >100[1] |

| Pseudomonas aeruginosa | PAO1 | >100[1] |

Mechanism of Action

Preliminary studies suggest that this compound exerts its antibacterial effect through a multi-targeted mechanism. The primary mode of action is believed to be the disruption of the bacterial cell membrane's potential.[1] this compound has been shown to cause rapid hyperpolarization of the staphylococcal membrane.[1] This disruption of the membrane potential is thought to be a key factor in its bactericidal activity.

Furthermore, this initial membrane-targeting event leads to global downstream effects, including the inhibition of key cellular macromolecular synthesis processes such as DNA, RNA, and protein synthesis.[1][2] This multifaceted attack on essential cellular functions may contribute to its potent antibacterial activity and potentially a lower propensity for the development of resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial properties.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

-

Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.

3. Serial Dilutions:

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

-

Continue this process across the plate to the desired final concentration range. The last well in the row, containing only broth and inoculum, serves as a growth control.

4. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

5. Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Membrane Potential Assay using DiSC₃(5)

This assay measures changes in the bacterial membrane potential.

1. Bacterial Cell Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

-

Harvest the cells by centrifugation and wash them with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

-

Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.

2. Dye Loading:

-

Add the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to the cell suspension to a final concentration of 0.4 µM.

-

Incubate in the dark at room temperature with gentle agitation for about 30-60 minutes to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

3. Fluorescence Measurement:

-

Transfer the cell and dye suspension to a cuvette in a fluorometer.

-

Monitor the fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm until a stable baseline is achieved.

4. Addition of this compound:

-

Add this compound at the desired concentration to the cuvette and continue to record the fluorescence.

-

A rapid increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization (or hyperpolarization in this case). A known depolarizing agent like carbonyl cyanide m-chlorophenylhydrazone (CCCP) can be used as a positive control.

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of a compound on the synthesis of DNA, RNA, and protein using radiolabeled precursors.

1. Preparation of Bacterial Culture:

-

Grow the bacterial strain to the early to mid-logarithmic phase.

2. Radiolabeling:

-

Divide the culture into four aliquots.

-

To three of the aliquots, add a radiolabeled precursor:

-

[³H]thymidine for DNA synthesis

-

[³H]uridine for RNA synthesis

-

[³H]leucine for protein synthesis

-

-

The fourth aliquot serves as an untreated control.

3. Treatment with this compound:

-

To each of the three radiolabeled aliquots, add this compound at a concentration of interest (e.g., at its MIC or a multiple thereof).

-

Include positive controls with known inhibitors for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, and tetracycline for protein synthesis).

4. Incubation and Sampling:

-

Incubate the cultures at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw samples from each culture.

5. Precipitation and Measurement:

-

Immediately add the collected samples to ice-cold trichloroacetic acid (TCA) to precipitate the macromolecules.

-

Collect the precipitate by filtration through a glass microfiber filter.

-

Wash the filters with cold TCA and then ethanol.

-

Place the dried filters in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

The amount of radioactivity incorporated over time reflects the rate of synthesis for each macromolecule. Compare the rates in the this compound-treated samples to the untreated control to determine the extent of inhibition.

Conclusion

This compound demonstrates significant potential as a novel antibacterial agent, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. Its apparent multi-targeted mechanism, initiating with membrane disruption and leading to the inhibition of essential biosynthetic pathways, is a promising characteristic for overcoming existing resistance mechanisms. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other natural product-derived antibacterial compounds. Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic potential.

References

The Structure-Activity Relationship of Abyssinone II: A Technical Guide for Drug Development

For Immediate Release

This whitepaper provides an in-depth technical guide on the structure-activity relationship (SAR) of abyssinone II, a naturally occurring prenylated flavanone. Targeting researchers, scientists, and professionals in drug development, this document collates and analyzes the existing research on this compound and its analogs, with a primary focus on its potent aromatase inhibitory activity and emerging antibacterial properties. Through a detailed examination of its chemical structure and biological function, this guide aims to illuminate the key molecular features driving its therapeutic potential and to provide a framework for future drug design and optimization.

Introduction to this compound

This compound is a flavonoid compound that has garnered significant interest for its biological activities, particularly as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[1][2] Aromatase is a critical target in the treatment of hormone-dependent breast cancer, making its inhibitors valuable therapeutic agents.[1] Beyond its anticancer potential, this compound has also demonstrated promising activity against various bacteria, including Gram-positive strains and Mycobacterium tuberculosis.[3] This dual activity profile makes it a compelling scaffold for the development of novel therapeutics.

Core Structure and Biological Activity

The fundamental structure of this compound is a flavanone core, characterized by a C6-C3-C6 skeleton. Key structural features include hydroxyl groups at the 7 and 4' positions and a prenyl group at the 3' position. These functionalities play a crucial role in its interaction with biological targets and are the primary focus of SAR studies.

Aromatase Inhibitory Activity

Research has systematically explored how modifications to the this compound structure impact its ability to inhibit human aromatase. The parent compound, (±)-abyssinone II, exhibits an IC50 value of 40.95 µM.[2][4] Studies involving the synthesis and evaluation of a series of analogs have revealed critical insights into the structural requirements for enhanced inhibitory potency.[1][5]

Key SAR Findings for Aromatase Inhibition:

-

Methylation of the 4'-Hydroxyl Group: This modification leads to a significant increase in aromatase inhibitory activity.[1][2][4]

-

Methylation of the 7-Hydroxyl Group: Further, albeit smaller, increases in activity are observed when the 7-hydroxyl group is also methylated.[1][2][4]

-

Removal of the Prenyl Group: Surprisingly, removal of the prenyl side chain from certain analogs resulted in slightly higher activity, suggesting that this group may have a minor negative impact on aromatase inhibition in some contexts.[1]

-

Combined Modifications: The most potent analog developed from these studies, which incorporated methylation of both hydroxyl groups and removal of the prenyl chain, was found to be 20 times more potent than the parent this compound.[1][2][4]

Antibacterial and Antitubercular Activity

Screening of flavonoid libraries has identified this compound as a promising antibacterial agent.[3] Its activity is most pronounced against Gram-positive bacteria.

Key Findings for Antibacterial Activity:

-

Gram-Positive Bacteria: this compound shows good activity against Enterococcus faecalis (MIC = 25 µg/mL), Staphylococcus aureus (MIC = 12.5 µg/mL), and Streptococcus pneumoniae (MIC = 25 µg/mL).[3]

-

Antitubercular Activity: The compound exhibits moderate activity against Mycobacterium tuberculosis, with an MIC value of 50 µg/mL. The presence of the 3'-prenyl group appears to be important for this activity, as the parent flavanone without this group is less active.[3]

-

Mechanism of Action: It is suggested that this compound may exert its antibacterial effects through a multi-targeted mechanism, including disruption of the bacterial membrane.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from structure-activity relationship studies on this compound and its analogs.

Table 1: Aromatase Inhibitory Activity of this compound Analogs

| Compound | R1 (7-position) | R2 (4'-position) | R3 (3'-position) | IC50 (µM)[1] |

| (±)-Abyssinone II | OH | OH | Prenyl | 40.95 |

| 8c | OMe | OH | Prenyl | 14.85 ± 2.65 |

| 8d | OBn | OH | Prenyl | 12.01 ± 2.19 |

| 8e | OH | OMe | Prenyl | 4.34 ± 1.12 |

| 8f | OH | OBn | Prenyl | 3.91 ± 0.69 |

| 8g | OMe | OMe | Prenyl | 3.67 ± 1.61 |

| 8h | OMe | OH | H | 11.00 ± 2.00 |

| 8i | OH | OMe | H | 2.06 ± 0.50 |

| 8j | OMe | OMe | H | 1.86 ± 0.37 |

| 8k | OBn | OBn | Prenyl | 3.82 ± 0.51 |

Note: Lower IC50 values indicate higher potency.

Table 2: Antibacterial Activity of this compound

| Organism | Strain | MIC (µg/mL)[3] |

| Mycobacterium tuberculosis | H37Rv | 50 |

| Enterococcus faecalis | ATCC29212 | 25 |

| Staphylococcus aureus | N315 | 12.5 |

| Streptococcus pneumoniae | HM145 | 25 |

Experimental Protocols

Synthesis of (±)-Abyssinone II and Analogs

The synthesis of this compound and its derivatives is a multi-step process that allows for the systematic modification of the core structure.[1][4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of (+/-)-abyssinone II and its analogues as aromatase inhibitors for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Silico Modeling of Abyssinone II Interactions: A Technical Guide

Introduction

Abyssinone II, a prenylated flavonoid naturally found in plants of the Erythrina genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Preclinical evidence suggests its potential as an antiviral, antibacterial, and anticancer agent.[1][2][3] The advancement of computational techniques has enabled researchers to investigate the molecular interactions of this compound with various biological targets in silico, providing a cost-effective and time-efficient approach to elucidate its mechanisms of action and guide further drug development efforts. This technical guide provides an in-depth overview of the methodologies and findings related to the in silico modeling of this compound interactions, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data from various in silico and in vitro studies on this compound, offering a comparative look at its efficacy against different biological targets.

| Target Protein/Organism | Study Type | Parameter | Value | Reference |

| SARS-CoV-2 Mpro/3CLpro | In Silico (Molecular Docking) | Binding Free Energy (ΔG) | -8.4 kcal/mol | [3] |

| Inhibition Constant (Ki) | 661.23 nM | [3] | ||

| SARS-CoV-2 PLpro | In Silico (Molecular Docking) | Binding Free Energy (ΔG) | -7.3 kcal/mol | [3] |

| Inhibition Constant (Ki) | 4261.8 nM | [3] | ||

| SARS-CoV-2 ACE2 | In Silico (Molecular Docking) | Binding Free Energy (ΔG) | -10.5 kcal/mol | [3] |

| Inhibition Constant (Ki) | 18.86 nM | [3] | ||

| Aromatase (CYP19A1) | In Vitro (Fluorimetric Assay) | IC50 | 40.95 µM | |

| Staphylococcus aureus (N315) | In Vitro (Antimicrobial Assay) | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [4] |

| Enterococcus faecalis (ATCC29212) | In Vitro (Antimicrobial Assay) | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [4] |

| Streptococcus pneumoniae (HM145) | In Vitro (Antimicrobial Assay) | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [4] |

| Mycobacterium tuberculosis | In Vitro (Antitubercular Assay) | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [4] |

Experimental Protocols

A crucial aspect of in silico modeling is the application of robust and reproducible experimental protocols. This section details a generalized methodology for performing molecular docking of this compound with a protein target, using aromatase as an example.

Molecular Docking of this compound with Aromatase

This protocol outlines the key steps for predicting the binding mode and affinity of this compound to the active site of human aromatase (cytochrome P450 family 19 subfamily A member 1).

1. Preparation of the Receptor (Aromatase)

-

Obtain Protein Structure: Download the 3D crystal structure of human aromatase from a protein databank such as the RCSB Protein Data Bank (e.g., PDB ID: 3EQM).[5]

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands or substrates from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign atomic charges (e.g., Kollman charges).

-

Define the heme cofactor parameters, as aromatase is a cytochrome P450 enzyme.

-

This can be accomplished using software packages like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment).[1][5]

-

2. Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC, or sketched using a molecule editor such as ChemDraw or MarvinSketch.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This is typically done using force fields like MMFF94 or AM1.

-

Assign Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Grid Box Generation

-

Define the Binding Site: Identify the active site of aromatase. This can be determined from the position of the co-crystallized ligand in the experimental structure or through literature review. Key interacting residues for aromatase inhibitors include Val370, Leu477, and Ser478.[1][6]

-

Generate the Grid Box: Create a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm. The size and center of the grid should be sufficient to accommodate the ligand in various orientations.

4. Molecular Docking Simulation

-

Select a Docking Program: Choose a molecular docking program such as AutoDock Vina, Glide, or GOLD.[3]

-

Configure Docking Parameters:

-

Set the number of binding modes to generate.

-

Define the exhaustiveness of the search algorithm (a higher value increases the computational time but also the reliability of the results).

-

-

Run the Docking Simulation: The software will systematically explore different conformations and orientations of this compound within the defined grid box, scoring each pose based on a predefined scoring function that estimates the binding affinity.

5. Analysis of Results

-

Binding Pose Analysis: Visualize the predicted binding poses of this compound in the active site of aromatase. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.

-

Scoring Function: Rank the poses based on their predicted binding energies or docking scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Validation (Optional but Recommended): If a co-crystallized ligand was present in the original PDB file, a re-docking experiment can be performed to validate the docking protocol. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose should ideally be less than 2.0 Å.[5]

Visualizations: Signaling Pathways and Workflows

Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the in silico modeling of this compound.

In Silico Modeling Workflow for this compound

Caption: A flowchart illustrating the key stages of an in silico drug discovery workflow for this compound.

Hypothetical Anti-Inflammatory Signaling Pathway Modulated by this compound

References

- 1. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin and this compound as potential inhibitors of SARS-CoV-2: an in silico molecular modeling approach in battling the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of flavonoid and resveratrol chemical libraries reveals this compound as a promising antibacterial lead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

The Therapeutic Potential of Abyssinone II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abyssinone II, a prenylated flavonoid predominantly isolated from plants of the Erythrina genus, has emerged as a promising natural product with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its antibacterial, anticancer, and aromatase inhibitory properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of its mechanisms of action. All quantitative data from cited studies are summarized in structured tables for comparative analysis.

Antibacterial Activity

This compound has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.

Mechanism of Action

Studies have shown that this compound induces hyperpolarization of the bacterial membrane potential. This disruption of the membrane's electrochemical gradient is thought to be a key factor in its bactericidal effects. Furthermore, this compound has been observed to inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values against various bacterial strains.

| Bacterial Strain | ATCC Strain Number | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 50 | [1] |

| Staphylococcus aureus (MRSA) | N315 | 12.5 | [1] |

| Enterococcus faecalis | ATCC29212 | 25 | [1] |

| Streptococcus pneumoniae | HM145 | 25 | [1] |

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

Methodology:

-

Preparation of Materials: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) to the highest desired concentration. A 96-well microtiter plate is used for the assay.

-

Serial Dilutions: 100 µL of MHB is added to all wells. 100 µL of the this compound stock solution is added to the first well of each row and mixed. 100 µL is then transferred from the first well to the second, and this serial dilution is repeated across the plate to create a range of concentrations.

-

Inoculum Preparation: A bacterial culture is grown to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no this compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism of inducing apoptosis in cervical and breast cancer cells.

Mechanism of Action: Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis. This process is initiated by the upregulation of the tumor suppressor protein p53.[1] Activated p53, in turn, increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell, leading to apoptosis.[1]

Quantitative Data: Cytotoxicity (IC50)

The cytotoxic effects of this compound have been evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 29.2 | [2] |

| MCF-7 | Breast Cancer | 40.95 | [3] |

Note: While the upregulation of p53 and Bax, and downregulation of Bcl-2 are reported, specific fold-change data for this compound treatment are not available in the reviewed literature.

Experimental Protocol: MTT Cytotoxicity Assay

The following protocol describes the determination of this compound cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the concentration of this compound.

Aromatase Inhibitory Activity

This compound has been identified as an inhibitor of aromatase, a key enzyme in estrogen biosynthesis. This activity suggests its potential in the chemoprevention and treatment of estrogen receptor-positive breast cancer.

Mechanism of Action

Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens. This compound is believed to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of its natural substrates.

Quantitative Data: Aromatase Inhibition (IC50)

The inhibitory activity of this compound against aromatase has been quantified as follows:

| Enzyme | IC50 (µM) | Reference |

| Aromatase | 40.95 | [3] |

Experimental Protocol: Fluorimetric Aromatase Inhibition Assay

The inhibitory effect of this compound on aromatase activity can be determined using a fluorimetric assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human recombinant aromatase, a NADPH-generating system, and a fluorogenic substrate such as dibenzylfluorescein (DBF).

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C.

-

Fluorescence Measurement: The aromatase enzyme metabolizes DBF into a fluorescent product. The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

IC50 Calculation: The percentage of aromatase inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound exhibits a compelling therapeutic profile with demonstrated antibacterial, anticancer, and aromatase inhibitory activities. Its multi-target potential makes it an attractive lead compound for further drug development. The detailed mechanisms of action, particularly the induction of apoptosis in cancer cells and the disruption of the bacterial cell membrane, provide a solid foundation for future preclinical and clinical investigations. Further research is warranted to explore its in vivo efficacy, safety profile, and to obtain more detailed quantitative data on its various biological activities.

References

Abyssinone II: A Technical Guide to Its Discovery, Synthesis, and Biological Activity

Introduction

Abyssinone II is a naturally occurring prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. First identified in the plant Erythrina abyssinica, it has since been isolated from other sources, including Broussonetia papyrifera.[1][2] As a member of the flavanone subclass of flavonoids, this compound has garnered significant interest within the scientific community, particularly for its potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, detailing its discovery and history, experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative biological data. The guide also includes visualizations of key experimental workflows and the signaling pathway through which this compound exerts its pro-apoptotic effects. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a lead compound in medicinal chemistry and pharmacology.

Discovery and History

This compound was first isolated from the stem bark of Erythrina abyssinica, a plant species native to Africa that is used in traditional medicine.[3] Subsequent phytochemical investigations also identified its presence in the Chinese medicinal plant Broussonetia papyrifera. The discovery of this compound was part of broader efforts to identify and characterize the bioactive constituents of these plants.

The structural elucidation of this compound revealed it to be a flavanone with a prenyl group attached to the B-ring. This structural feature is significant, as prenylation is known to enhance the biological activity of flavonoids. Following its discovery and characterization, researchers developed synthetic routes to produce this compound and its analogues, enabling more extensive biological evaluation.[4][5][6] These studies have primarily focused on its potential as an anticancer agent, particularly due to its activity as an aromatase inhibitor and its ability to induce apoptosis in cancer cells.

Experimental Protocols

Chemical Synthesis of (±)-Abyssinone II

An efficient and economical synthesis of racemic this compound has been developed, which is crucial for producing the compound for further research.[1][4][6] The following protocol is a summary of a commonly used synthetic route.

Workflow for the Synthesis of (±)-Abyssinone II

Caption: Synthetic workflow for (±)-Abyssinone II.

Methodology:

-

Aromatic Prenylation: An arylcopper intermediate is reacted with prenyl bromide to yield a key prenylated aromatic aldehyde.[1][4]

-

Claisen-Schmidt Condensation: The prenylated aromatic aldehyde is then condensed with an o-hydroxyacetophenone under Claisen-Schmidt conditions to afford a chalcone intermediate.[1][3]

-

Deprotection and Cyclization: The resulting chalcone is deprotected and cyclized in the presence of sodium acetate in refluxing ethanol to yield (±)-Abyssinone II.[1][4]

Aromatase Inhibition Assay

The inhibitory activity of this compound and its analogues against aromatase can be determined using a fluorometric assay.[1] This assay measures the decrease in the fluorescence of a substrate that is metabolized by aromatase.

Workflow for Aromatase Inhibition Assay

References